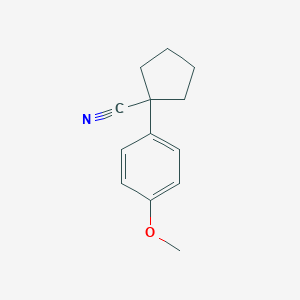

1-(4-Methoxyphenyl)cyclopentanecarbonitrile

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-15-12-6-4-11(5-7-12)13(10-14)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZAMVFROCVJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152920 | |

| Record name | 1-(4-Methoxyphenyl)cyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206-15-1 | |

| Record name | 1-(4-Methoxyphenyl)cyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)cyclopentanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1206-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)cyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)cyclopentanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(p-Methoxyphenyl)cyclopentanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E92F34C62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methoxyphenyl)cyclopentanecarbonitrile (CAS: 1206-15-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)cyclopentanecarbonitrile, a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. This document delineates its physicochemical properties, provides detailed protocols for its synthesis and characteristic reactions, and explores its role as a precursor in the development of pharmacologically active molecules. The guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery, offering both foundational knowledge and practical, actionable insights.

Introduction: The Strategic Importance of Aryl Cycloalkanecarbonitriles

The α-aryl cycloalkanecarbonitrile scaffold is a privileged structural motif in modern organic synthesis, particularly within the realm of medicinal chemistry. The combination of a rigid cycloalkyl ring, a reactive nitrile group, and an aromatic system provides a versatile platform for the construction of complex molecular architectures. The nitrile moiety, in particular, is a valuable functional group, capable of being transformed into a variety of other functionalities, including primary amines, carboxylic acids, and ketones.[1][2] This versatility makes aryl cycloalkanecarbonitriles, such as this compound, highly sought-after intermediates in the synthesis of novel therapeutic agents.

The subject of this guide, this compound, embodies the key features of this important class of molecules. The methoxy-substituted phenyl ring is a common feature in many approved drugs, influencing pharmacokinetic and pharmacodynamic properties.[3] The cyclopentane ring offers a three-dimensional scaffold that can be crucial for establishing effective interactions with biological receptors.[3] Notably, structurally similar compounds, such as 1-(cyano-(4-methoxyphenyl)methyl)cyclohexanol, are known intermediates in the synthesis of the widely-prescribed antidepressant, Venlafaxine.[1][2][4][5] This underscores the relevance of this compound and its derivatives as building blocks for central nervous system (CNS) active agents and other therapeutic candidates.

This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical applications, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its successful application in research and development. This section provides a summary of the key properties of this compound.

General Properties

| Property | Value | Source(s) |

| CAS Number | 1206-15-1 | [6][7] |

| Molecular Formula | C₁₃H₁₅NO | [6][7] |

| Molecular Weight | 201.26 g/mol | [6][7] |

| Appearance | Not specified, likely a colorless to pale yellow oil or low-melting solid | General knowledge |

| Boiling Point | 135-139 °C at 3 mmHg | |

| Density | 1.0862 g/cm³ | [8] |

| Refractive Index (n²⁰/D) | 1.536-1.538 | [8] |

| Storage | Sealed in a dry place at room temperature |

Spectroscopic Characterization

The NIST WebBook provides a gas-phase IR spectrum for this compound.[6] Key expected vibrational frequencies include:

-

~2230 cm⁻¹: C≡N stretch (a sharp, medium-intensity band characteristic of nitriles).

-

~3000-2850 cm⁻¹: C-H stretching from the aromatic and aliphatic (cyclopentane) portions of the molecule.

-

~1610, 1510, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.

-

~1030 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.

Detailed experimental NMR data for this specific compound is not widely published. However, based on established chemical shift principles and data from analogous structures, the following ¹H and ¹³C NMR spectra can be predicted.[9][10][11][12][13]

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30-7.25 (d, 2H): Aromatic protons ortho to the cyclopentyl group.

-

δ 6.90-6.85 (d, 2H): Aromatic protons ortho to the methoxy group.

-

δ 3.80 (s, 3H): Methoxy group protons.

-

δ 2.40-2.30 (m, 4H): Cyclopentane protons adjacent to the quaternary carbon.

-

δ 1.90-1.80 (m, 4H): Remaining cyclopentane protons.

¹³C NMR (100 MHz, CDCl₃):

-

δ 159.0: Aromatic carbon attached to the methoxy group.

-

δ 134.0: Aromatic quaternary carbon attached to the cyclopentyl group.

-

δ 128.0: Aromatic CH carbons ortho to the cyclopentyl group.

-

δ 122.0: Nitrile carbon (C≡N).

-

δ 114.0: Aromatic CH carbons ortho to the methoxy group.

-

δ 55.0: Methoxy carbon.

-

δ 48.0: Quaternary carbon of the cyclopentane ring.

-

δ 38.0: CH₂ carbons of the cyclopentane ring adjacent to the quaternary carbon.

-

δ 24.0: Remaining CH₂ carbons of the cyclopentane ring.

Experimental Protocol: NMR Sample Preparation

A general protocol for preparing an NMR sample of a compound like this compound is as follows:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the purified compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the NMR tube.

-

Dissolution: Cap the NMR tube and gently agitate it until the sample is completely dissolved.

-

Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.

While an experimental mass spectrum is not available, the fragmentation pattern upon electron ionization can be predicted based on the structure of the molecule and known fragmentation pathways of similar compounds.[14][15][16]

-

Molecular Ion (M⁺): m/z = 201.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give an ion at m/z = 186.

-

Cleavage of the cyclopentane ring, potentially leading to the loss of ethylene (C₂H₄) or other small neutral fragments.

-

Formation of a tropylium-like ion from the aromatic portion of the molecule.

-

The base peak is likely to be a fragment resulting from a stable carbocation formed after initial fragmentation.

-

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the alkylation of 4-methoxyphenylacetonitrile with 1,4-dihalobutane. A general and robust procedure for the synthesis of analogous 1-phenylcyclopentanecarbonitriles has been published in Organic Syntheses, which can be adapted for this specific compound.[17]

Synthetic Scheme

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from a procedure for the synthesis of 1-phenylcyclopentane-1-carbonitrile.[17]

Materials:

-

4-Methoxyphenylacetonitrile

-

1,4-Dibromobutane

-

Sodium hydroxide (50% aqueous solution)

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, add the phase-transfer catalyst and the 50% aqueous sodium hydroxide solution.

-

Addition of Starting Materials: With vigorous stirring, add 4-methoxyphenylacetonitrile to the flask.

-

Alkylation: Add 1,4-dibromobutane dropwise from the addition funnel. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and dilute with water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

-

Washing: Combine the organic extracts and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the nitrile group, which can be transformed into several other important functional groups.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid.[18] This transformation is a key step in the synthesis of various pharmaceutical intermediates.

Caption: Hydrolysis to the corresponding carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis (General Procedure)

-

Reaction Setup: In a round-bottomed flask, dissolve this compound in a mixture of a suitable acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

-

Reaction: Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture and pour it onto ice.

-

Isolation: Collect the precipitated carboxylic acid by filtration. If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the crude product with cold water and recrystallize from an appropriate solvent system.

Reduction to Primary Amine

The nitrile can be reduced to the corresponding primary amine, (1-(4-methoxyphenyl)cyclopentyl)methanamine, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This amine can then serve as a building block for more complex molecules.

Caption: Reduction to the corresponding primary amine.

Experimental Protocol: Reduction with LiAlH₄ (General Procedure)

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

-

Addition of Nitrile: Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: Filter the resulting solids and wash them thoroughly with ether. Dry the combined organic filtrates over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

Reaction with Organometallic Reagents

Reaction with Grignard or organolithium reagents followed by hydrolysis provides a route to ketones. This reaction further expands the synthetic utility of this compound.

Applications in Drug Discovery and Development

As previously mentioned, the structural motif of this compound is found in intermediates used for the synthesis of CNS-active compounds. The synthesis of the antidepressant Venlafaxine involves the reaction of 4-methoxyphenylacetonitrile with cyclohexanone to form a cyanohydrin intermediate, which is structurally very similar to the cyclopentyl analog.[1][2][4][5] This highlights the potential of this compound as a starting material for the synthesis of novel Venlafaxine analogs or other compounds targeting neurological pathways.

The ability to convert the nitrile to a primary amine or a carboxylic acid allows for the introduction of this substituted cyclopentyl moiety into a wide range of molecular scaffolds, making it a valuable building block for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

While a specific material safety data sheet (MSDS) for this compound is not widely available, general precautions for handling nitriles and aromatic compounds should be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

-

Toxicity: Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. In case of exposure, seek immediate medical attention.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its nitrile group provide access to a variety of important downstream products, including carboxylic acids and primary amines. The structural similarity of its derivatives to key intermediates in the synthesis of established pharmaceuticals like Venlafaxine underscores its importance for researchers and drug development professionals. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, and is intended to facilitate its effective use in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | 36263-51-1 | Benchchem [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents [patents.google.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C13H15NO | CID 71008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) 13C NMR spectrum [chemicalbook.com]

- 9. digibuo.uniovi.es [digibuo.uniovi.es]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. PubChemLite - this compound (C13H15NO) [pubchemlite.lcsb.uni.lu]

- 15. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. par.nsf.gov [par.nsf.gov]

- 17. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

1-(4-Methoxyphenyl)cyclopentanecarbonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

Authored by a Senior Application Scientist

Introduction

This compound is a member of the α-aryl nitrile chemical class, a group of compounds recognized for their utility as versatile intermediates in organic synthesis. The molecular architecture, featuring a quaternary carbon center connecting a cyclopentyl ring, a p-substituted aromatic system, and a nitrile functional group, makes it a subject of interest for synthetic chemists and drug development professionals. The cyclopentane moiety is a common scaffold in numerous bioactive natural products and pharmaceuticals, providing a defined three-dimensional structure.[1] Similarly, aryl nitriles are precursors to a wide array of functional groups, including carboxylic acids, primary amines, and amides, rendering them valuable building blocks in medicinal chemistry.[2] This guide provides a detailed examination of the molecule's structural elucidation through modern analytical techniques, explores its synthesis, and discusses the significance of its structural motifs in the broader context of chemical and pharmaceutical research.

Molecular Identity and Physicochemical Characteristics

The foundational step in characterizing any chemical entity is to establish its fundamental properties. This compound is unambiguously identified by its unique CAS Registry Number, molecular formula, and precise molecular weight.

The structure consists of a five-membered aliphatic ring (cyclopentane) attached to a benzene ring at the para-position via a methoxy group (-OCH₃). The key feature is the quaternary carbon atom (C1 of the cyclopentane ring) which is bonded to the phenyl ring, the nitrile group (-C≡N), and two methylene groups of the cyclopentane ring.

Caption: 2D Structure of this compound

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1206-15-1 | [3][4][5] |

| Molecular Formula | C₁₃H₁₅NO | [3][4][6] |

| Molecular Weight | 201.26 g/mol | [3][4][5] |

| Boiling Point | 135-139 °C (at 3 mmHg) | [4] |

| Density | 1.0862 g/cm³ | [4] |

| Refractive Index | 1.536-1.538 |[4] |

Spectroscopic Analysis for Structural Elucidation

The confirmation of the molecular structure relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of identity and connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The gas-phase IR spectrum for this compound is available in the NIST Chemistry WebBook.[3] The key vibrational frequencies confirm the presence of the nitrile, aromatic, and aliphatic components.

-

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the range of 2260-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.[7]

-

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H bonds on the benzene ring.[7]

-

Aliphatic C-H Stretch: Strong absorptions in the 3000-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the methylene groups in the cyclopentane ring.[7]

-

Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching within the aromatic ring.

-

C-O Stretch: The presence of the methoxy group is confirmed by a strong C-O stretching band, typically found around 1250 cm⁻¹ for aryl ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for this exact compound is not widely published, we can predict the spectra based on established chemical shift principles.[8]

¹H NMR Predictions:

-

Aromatic Protons (δ 6.8-7.4 ppm): The para-substituted methoxyphenyl group will exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the methoxy group will appear as a doublet around δ 6.8-7.0 ppm, while the two protons ortho to the cyclopentyl group will appear as a doublet at a more downfield position, around δ 7.2-7.4 ppm.

-

Methoxy Protons (-OCH₃, δ ~3.8 ppm): The three protons of the methoxy group will appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with.

-

Cyclopentane Protons (δ 1.6-2.5 ppm): The eight protons on the cyclopentane ring are diastereotopic and will present as a series of complex, overlapping multiplets in the aliphatic region of the spectrum.

¹³C NMR Predictions:

-

Nitrile Carbon (-C≡N, δ ~120 ppm): The carbon of the nitrile group typically appears in this region.

-

Aromatic Carbons (δ 114-160 ppm): Six distinct signals are expected. The carbon bearing the methoxy group will be the most downfield (δ ~158-160 ppm). The carbon bearing the cyclopentyl group will be a quaternary signal around δ 135-140 ppm. The other four aromatic carbons will appear between δ 114-130 ppm.

-

Quaternary Cyclopentane Carbon (C1, δ ~45-55 ppm): The sp³-hybridized quaternary carbon, to which the nitrile and phenyl groups are attached, will be a weak signal in this range.

-

Methoxy Carbon (-OCH₃, δ ~55 ppm): A distinct signal for the methyl carbon of the ether.

-

Cyclopentane Carbons (-CH₂-, δ ~25-40 ppm): The four methylene carbons of the cyclopentane ring will likely show two distinct signals due to symmetry.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its structure.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z value corresponding to the molecular weight of the molecule, 201.26.[3]

-

Key Fragmentation Patterns: Common fragmentation pathways would likely include:

-

Loss of the nitrile group as HCN (M-27).

-

Cleavage of the bond between the quaternary carbon and the phenyl ring, leading to a prominent fragment corresponding to the methoxyphenyl cation.

-

Fragmentation of the cyclopentane ring.

-

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established methods for forming α-aryl nitriles. The choice of method often depends on the availability of starting materials and desired reaction scale.

Synthetic Protocols

Protocol 1: Palladium-Catalyzed α-Arylation This is a modern and highly effective method for constructing the C-C bond between the aromatic ring and the α-carbon of the nitrile.[9]

-

Rationale: This protocol leverages a palladium catalyst to couple an aryl halide (which are often more accessible and cost-effective than other precursors) directly with an enolizable nitrile.[9] The use of a specialized phosphine ligand is crucial for achieving high catalytic turnover and yield. A strong, non-nucleophilic base is required to deprotonate the α-carbon of the nitrile, forming the reactive nucleophile.

-

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., S-Phos, 4 mol%), and sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂, 1.2 equivalents).

-

Add anhydrous toluene as the solvent, followed by cyclopentanecarbonitrile (1.0 equivalent).

-

Add 4-bromoanisole or 4-chloroanisole (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to 90-110 °C and monitor by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

-

Caption: Workflow for Pd-Catalyzed α-Arylation Synthesis.

Protocol 2: Direct Cyanation of the Corresponding Alcohol This method involves the direct conversion of a tertiary alcohol to the nitrile, offering an alternative route if the alcohol precursor is readily available.[2]

-

Rationale: Lewis acids can activate tertiary benzylic-type alcohols towards nucleophilic substitution.[2] Trimethylsilyl cyanide (TMSCN) serves as a safe and effective cyanide source. This method avoids the use of strong bases and can proceed under mild conditions.

-

Step-by-Step Methodology:

-

Dissolve 1-(4-methoxyphenyl)cyclopentanol (1.0 equivalent) in an anhydrous solvent like dichloromethane.

-

Add a catalytic amount of a Lewis acid, such as Indium(III) bromide (InBr₃, 5-10 mol%).[2]

-

Add TMSCN (1.2-1.5 equivalents) to the solution at room temperature.

-

Stir the reaction for 5-30 minutes, monitoring by TLC.

-

Upon completion, quench the reaction carefully with water or a saturated NaHCO₃ solution.

-

Extract the product, dry the organic layer, and purify by column chromatography as described in Protocol 1.

-

Chemical Reactivity

The reactivity of this compound is dominated by the nitrile group, which can be transformed into other valuable functionalities.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to either a carboxamide intermediate or fully to the corresponding carboxylic acid, 1-(4-methoxyphenyl)cyclopentanecarboxylic acid.

-

Reduction: The nitrile group can be reduced to a primary amine, [1-(4-methoxyphenyl)cyclopentyl]methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental in pharmaceutical synthesis for introducing basic amine centers.[10]

Significance in Medicinal and Synthetic Chemistry

The structural components of this compound each contribute to its potential as a valuable scaffold in drug discovery.

-

The α-Aryl Nitrile Motif: This is a privileged structure that serves as a key precursor for many biologically active compounds.[11] Its ability to be converted into acids, amides, and amines allows for extensive structure-activity relationship (SAR) studies.

-

The Cyclopentane Ring: As a bioisostere for other cyclic systems or as a conformationally constrained linker, the cyclopentane ring is prevalent in many approved drugs.[1] It provides a rigid scaffold that can orient substituents into specific vectors to optimize binding with biological targets.

-

The Quaternary Center: The presence of a fully substituted carbon atom can enhance metabolic stability by blocking potential sites of oxidation. This steric hindrance can also lock the molecule into a specific conformation, which may be beneficial for receptor affinity.[12]

The combination of these features makes this molecule, and others in its class, attractive targets for inclusion in compound libraries for high-throughput screening and as starting points for lead optimization campaigns in drug discovery.[13]

Conclusion

This compound is a well-defined chemical entity whose structure is readily confirmed by a suite of standard spectroscopic techniques. Its synthesis is achievable through modern catalytic methods, highlighting advances in C-C bond formation. The molecule serves as an excellent case study in structural analysis and represents a confluence of important structural motifs—the aryl nitrile, the carbocyclic ring, and a quaternary center—that are of significant interest to researchers in synthetic organic chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound [webbook.nist.gov]

- 4. 1-(4-METHOXYPHENYL)-1-CYCLOPENTANECARBONITRILE | 1206-15-1 [amp.chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. PubChemLite - this compound (C13H15NO) [pubchemlite.lcsb.uni.lu]

- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides [organic-chemistry.org]

- 10. 1-(4-Ethoxyphenyl)cyclopropanecarbonitrile | 74205-06-4 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Comprehensive Guide to the IUPAC Nomenclature of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. In the intricate landscape of drug discovery and development, the precise naming of a molecule is paramount for database integrity, regulatory submissions, and reproducible research. This technical guide provides an in-depth analysis of the IUPAC name for the chemical entity commonly referred to as 1-(4-Methoxyphenyl)cyclopentanecarbonitrile. We will deconstruct the name into its constituent parts, elucidate the hierarchical rules that dictate its formation, and provide a step-by-step protocol for its derivation. This document serves as a reference for researchers, chemists, and regulatory professionals who require a comprehensive understanding of this molecule's formal nomenclature.

Introduction: The Imperative of Precision in Chemical Naming

In the realm of medicinal chemistry and materials science, molecular complexity is the norm. The compound this compound and its analogs are of interest as versatile intermediates in the synthesis of more complex molecular architectures.[1] The ability to define such a structure with an unequivocal name is not merely an academic exercise; it is a fundamental requirement for patent applications, scientific publications, and global supply chain management. The IUPAC system provides a logical, rule-based framework that, when correctly applied, yields a unique name for any given chemical structure. This guide will demonstrate the application of these rules to the title compound, CAS Number 1206-15-1.[2][3][4]

The Correct IUPAC Name

The formally accepted IUPAC name for the specified molecule is 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile .[2][4][5][6]

While often written as "this compound," the inclusion of the "-1-" locant for the carbonitrile group adds a layer of precision, explicitly indicating that the carbon atom of the nitrile group is not part of the parent ring's numbering.[2][4]

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| Preferred IUPAC Name | 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile | PubChem[5][7], Vertex AI Search[2] |

| CAS Registry Number | 1206-15-1 | NIST WebBook[3], Sigma-Aldrich[8] |

| Molecular Formula | C13H15NO | PubChem[5], NIST WebBook[3] |

| Molecular Weight | 201.27 g/mol | Vertex AI Search[2], ChemicalBook[4] |

| InChIKey | DOZAMVFROCVJLO-UHFFFAOYSA-N | PubChem[5], NIST WebBook[3] |

Deconstruction of the IUPAC Name: A Hierarchical Approach

The IUPAC nomenclature system is hierarchical. To name a complex molecule, one must first identify the principal functional group, which dictates the suffix of the name. All other structural components are then treated as substituents.

Step 1: Identification of the Principal Functional Group

The molecule contains two key features: a phenyl ring with a methoxy group and a cyclopentane ring bearing a nitrile group (-C≡N). According to IUPAC priority rules, the nitrile group is of higher priority than the ether (methoxy) or the alkane (cyclopentane) ring.[9] Therefore, the molecule is named as a derivative of a nitrile.

Step 2: Naming the Parent Structure

When a nitrile group is directly attached to a cyclic system, the suffix -carbonitrile is appended to the name of the cycloalkane.[10][11][12] The carbon atom of the -CN group is not included in the numbering of the parent ring.

-

Parent Ring: Cyclopentane

-

Name with Suffix: Cyclopentanecarbonitrile

Step 3: Numbering the Parent Ring

The numbering of the parent cycloalkane begins at the carbon atom bearing the principal functional group.[12][13] In this case, the carbon of the cyclopentane ring attached to the -carbonitrile group is designated as position 1 .

Step 4: Identifying and Naming the Substituents

With the carbonitrile group and its point of attachment identified, we now locate and name the other substituent attached to the parent ring.

-

A phenyl group with a methoxy group (-OCH3) at its para-position (position 4) is attached to the cyclopentane ring.

-

This substituent is named (4-methoxyphenyl) .

This (4-methoxyphenyl) group is also attached to position 1 of the cyclopentane ring.

Step 5: Assembling the Final Name

The final IUPAC name is constructed by combining the names of the substituents with the parent name, preceded by their locants (position numbers).

-

Substituent: (4-methoxyphenyl) at position 1 of the ring. This gives 1-(4-methoxyphenyl) .

-

Parent Ring: cyclopentane.

-

Principal Functional Group Suffix: -carbonitrile, also at position 1. This gives -1-carbonitrile .

Combining these elements yields the full, unambiguous IUPAC name: 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile .

Experimental Protocol: Systematic Derivation of the IUPAC Name

This protocol outlines a self-validating workflow for deriving the IUPAC name for any similarly structured molecule.

Methodology:

-

Functional Group Priority Assessment:

-

Objective: To identify the principal functional group that determines the suffix of the name.

-

Procedure:

-

List all functional groups present in the molecule: Nitrile (-CN), Ether (-OR), Aromatic Ring (Phenyl), Cycloalkane (Cyclopentane).

-

Consult the IUPAC table of seniority of functional groups.

-

Result: The nitrile group has the highest priority.[9][14] The molecule will be named with a suffix indicating a nitrile.

-

-

-

Parent Hydride Selection:

-

Objective: To determine the main carbon chain or ring to which the principal functional group is attached.

-

Procedure:

-

Observe that the nitrile group is attached to a cyclopentane ring.

-

Apply IUPAC Rule C-831.1, which states that for nitriles where the -CN group is attached to a ring, the name is formed by adding the suffix "-carbonitrile" to the name of the ring system.[10][12]

-

Result: The parent structure is cyclopentanecarbonitrile .

-

-

-

Locant Assignment (Numbering):

-

Objective: To assign numerical locants to the atoms of the parent structure.

-

Procedure:

-

Identify the carbon atom of the cyclopentane ring that is bonded to the principal functional group (the carbonitrile).

-

Assign this carbon as locant 1 .[15]

-

Identify all other substituents attached to the parent ring. In this case, a (4-methoxyphenyl) group is also attached to the same carbon.

-

Result: The carbonitrile group is at position 1. The (4-methoxyphenyl) group is at position 1.

-

-

-

Nomenclature Assembly:

-

Objective: To construct the final name in the correct order.

-

Procedure:

-

Start with the substituent name, preceded by its locant: 1-(4-methoxyphenyl) .

-

Follow with the name of the parent ring: cyclopentane .

-

Conclude with the suffix for the principal functional group, preceded by its locant: -1-carbonitrile .

-

Combine all parts: 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile .

-

-

Visualization of the Naming Logic

The following diagrams illustrate the structural breakdown and the numbering scheme crucial for the IUPAC nomenclature.

Caption: Workflow for deriving the IUPAC name.

Caption: Numbered structure of the molecule.

Conclusion

The systematic name 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile is derived from a logical application of established IUPAC nomenclature rules. By prioritizing the nitrile functional group, identifying the parent cycloalkane, and correctly numbering the ring to locate the substituents, an unambiguous and universally understood identifier is generated. For professionals in research and drug development, adherence to this systematic approach is non-negotiable for ensuring clarity, accuracy, and integrity in scientific communication.

References

- 1. 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | 36263-51-1 | Benchchem [benchchem.com]

- 2. 1-(4-METHOXYPHENYL)CYCLOPENTANE-1-CARBONITRILE | CAS 1206-15-1 [matrix-fine-chemicals.com]

- 3. This compound [webbook.nist.gov]

- 4. 1-(4-METHOXYPHENYL)-1-CYCLOPENTANECARBONITRILE | 1206-15-1 [amp.chemicalbook.com]

- 5. PubChemLite - this compound (C13H15NO) [pubchemlite.lcsb.uni.lu]

- 6. 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | C14H17NO | CID 98629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C13H15NO | CID 71008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(4-METHOXYPHENYL)-1-CYCLOPENTANECARBONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Naming Nitriles - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2.5 Naming Cycloalkanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 14. Nitrile nomenclature [quimicaorganica.org]

- 15. chem.libretexts.org [chem.libretexts.org]

1-(4-Methoxyphenyl)cyclopentanecarbonitrile synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

Abstract

This compound is a valuable chemical intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceutical agents. Its structure, featuring a quaternary carbon center connecting a cyclopentyl ring, a methoxy-substituted aromatic ring, and a nitrile group, presents unique synthetic challenges and opportunities. This guide provides an in-depth analysis of the primary synthetic routes to this molecule, with a core focus on the strategic selection of precursors. We will dissect the chemical logic behind each pathway, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to synthesis begins with retrosynthesis. By disconnecting key bonds in the target molecule, we can identify plausible precursor molecules. For this compound, two primary disconnections are most logical: the C-CN bond and the C-C bonds forming the cyclopentyl ring.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals three core strategies, each defined by a distinct set of precursors that we will explore in detail.

Synthetic Strategy 1: Nucleophilic Substitution on a Tertiary Halide

This classical approach involves the formation of the critical C-CN bond via a nucleophilic substitution reaction. The stability of the tertiary benzylic carbocation intermediate suggests that this reaction likely proceeds through an S(_N)1 mechanism.

Precursor Selection and Rationale

-

Core Precursors: 1-Halo-1-(4-methoxyphenyl)cyclopentane and an alkali metal cyanide (e.g., KCN, NaCN).

-

Rationale: The synthesis is divided into two key steps. First, a stable tertiary alcohol, 1-(4-methoxyphenyl)cyclopentanol, is synthesized. This alcohol is then converted into a good leaving group (a halide) to facilitate nucleophilic attack by the cyanide ion. An ethanolic solution of potassium or sodium cyanide is often used; the alcohol-based solvent minimizes the presence of water, which could lead to competing hydrolysis reactions and the formation of the alcohol as a byproduct.

Synthetic Workflow

Caption: Workflow for the Nucleophilic Substitution strategy.

Experimental Protocols

Step A: Synthesis of 1-(4-methoxyphenyl)cyclopentanol

-

Prepare a Grignard reagent by reacting 4-bromoanisole with magnesium turnings in dry diethyl ether.[1]

-

In a separate flask, dissolve cyclopentanone in dry diethyl ether and cool the solution in an ice bath.

-

Slowly add the prepared Grignard reagent to the cyclopentanone solution with continuous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH(_4)Cl).

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure to yield the crude alcohol.

Step B: Synthesis of 1-Bromo-1-(4-methoxyphenyl)cyclopentane

-

Dissolve the crude alcohol from Step A in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath and slowly bubble hydrogen bromide (HBr) gas through it, or add concentrated hydrobromic acid.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous Na(_2)SO(_4) and concentrate to yield the tertiary bromide.

Step C: Synthesis of this compound

-

Prepare a solution of potassium cyanide (KCN) in ethanol. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the KCN solution to reflux.

-

Slowly add a solution of the bromide from Step B in ethanol to the refluxing cyanide solution.[2]

-

Maintain the reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture, filter off any inorganic salts, and remove the ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water, dry, and concentrate. Purify the final product by column chromatography or distillation.

Synthetic Strategy 2: The Ritter Reaction

The Ritter reaction is a powerful method for preparing N-alkyl amides, which can be subsequently hydrolyzed to form the desired nitrile under specific conditions, or more directly, can use a cyanide source like trimethylsilyl cyanide (TMSCN) to form the nitrile. It is particularly effective for substrates that can form stable carbocations, such as tertiary and benzylic alcohols.[3][4][5]

Precursor Selection and Rationale

-

Core Precursors: 1-(4-Methoxyphenyl)cyclopentanol and a cyanide source (e.g., TMSCN) in the presence of a strong acid (e.g., H(_2)SO(_4), or a Lewis acid).

-

Rationale: The reaction proceeds via the formation of a stable tertiary, benzylic carbocation upon protonation of the alcohol and loss of water.[6] This carbocation is then trapped by the nucleophilic nitrogen of the nitrile. When using TMSCN, the reaction can be driven directly to the nitrile product. This route is often more direct than the substitution pathway as it can be a one-pot synthesis from the alcohol.

Synthetic Workflow and Mechanism

Caption: Mechanism of the Ritter Reaction for nitrile synthesis.

Experimental Protocol

-

To a solution of 1-(4-methoxyphenyl)cyclopentanol in a suitable solvent (e.g., dichloromethane) at 0 °C, add trimethylsilyl cyanide (TMSCN).

-

Slowly add a catalytic amount of concentrated sulfuric acid dropwise while maintaining the low temperature.[6]

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes, or until TLC indicates completion.[6]

-

Carefully quench the reaction at 0 °C by the sequential addition of a saturated aqueous solution of sodium carbonate (Na(_2)CO(_3)) followed by 1.0 M sodium hydroxide (NaOH) to neutralize the acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography to afford the desired this compound.

Synthetic Strategy 3: Bis-Alkylation of an Activated Acetonitrile

This strategy builds the cyclopentane ring onto the aromatic nitrile precursor through a double alkylation reaction.

Precursor Selection and Rationale

-

Core Precursors: p-Methoxyphenylacetonitrile and 1,4-dibromobutane.

-

Rationale: The methylene protons of p-methoxyphenylacetonitrile are acidic due to the electron-withdrawing effects of both the nitrile and the phenyl ring. A strong base can deprotonate this position to form a stable carbanion. This carbanion then acts as a nucleophile, reacting with one end of the 1,4-dibromobutane. A second intramolecular alkylation then closes the ring to form the cyclopentyl moiety.

Synthetic Workflow

Caption: Workflow for the Bis-Alkylation strategy.

Experimental Protocol

-

To a solution of p-methoxyphenylacetonitrile in an anhydrous solvent such as N,N-dimethylformamide (DMF), add a strong base like powdered sodium hydroxide or sodium hydride under an inert atmosphere.[7]

-

Stir the mixture for approximately 30 minutes to ensure complete formation of the carbanion.

-

Slowly add 1,4-dibromobutane to the reaction mixture, maintaining the temperature below 75°C.[7]

-

Stir the mixture at this temperature for 4-6 hours.

-

After cooling, dilute the reaction mixture with water and an organic solvent (e.g., benzene or ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer.

-

Combine the organic extracts, wash with water, dry over magnesium sulfate (MgSO(_4)), and remove the solvent under reduced pressure.

-

The residue can be purified by vacuum distillation or column chromatography to yield the final product.[7]

Comparative Analysis of Precursor Strategies

| Strategy | Key Precursors | Key Reagents | Advantages | Disadvantages |

| Nucleophilic Substitution | 1-(4-Methoxyphenyl)cyclopentanol, Halogenating Agent | KCN or NaCN | Well-established reactions; precursors are accessible. | Multi-step process; involves a toxic halogenating agent and highly toxic cyanide salts. |

| Ritter Reaction | 1-(4-Methoxyphenyl)cyclopentanol | TMSCN, Strong Acid | Often a high-yielding, one-pot reaction from the alcohol; suitable for sterically hindered centers.[3] | Requires strongly acidic conditions which may not be compatible with all functional groups; TMSCN is toxic. |

| Bis-Alkylation | p-Methoxyphenylacetonitrile, 1,4-Dibromobutane | Strong Base (NaOH, NaH) | Convergent route building the ring structure efficiently. | Requires a strong base and anhydrous conditions; potential for polymerization of the dihalide. |

Conclusion

The synthesis of this compound can be approached from several distinct strategic directions, each defined by its unique set of precursors. The Ritter Reaction often represents the most elegant and efficient pathway, converting a readily available tertiary alcohol directly into the target nitrile in a single step. The Nucleophilic Substitution route, while more traditional and involving more steps, relies on robust and predictable chemical transformations. Finally, the Bis-Alkylation strategy offers a creative approach to ring formation, building complexity from simpler, linear precursors.

The choice of synthetic route and its corresponding precursors will ultimately depend on factors such as starting material availability, scale, functional group tolerance, and safety considerations, particularly concerning the handling of highly toxic cyanide reagents. This guide provides the foundational knowledge for researchers to make an informed decision tailored to their specific laboratory context and synthetic goals.

References

- 1. dea.gov [dea.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Ritter Reaction | OpenOChem Learn [learn.openochem.org]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

- 6. Ritter Reaction | NROChemistry [nrochemistry.com]

- 7. 1-(4-METHYLPHENYL)-1-CYCLOPENTANECARBONITRILE synthesis - chemicalbook [chemicalbook.com]

The Definitive Spectroscopic Guide to 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

An In-depth Technical Resource for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-(4-Methoxyphenyl)cyclopentanecarbonitrile (CAS No. 1206-15-1). As a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its structural and electronic properties is paramount. This document consolidates experimental and predicted spectroscopic data, offering a detailed interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing researchers with the foundational knowledge for confident identification and utilization of this compound. All protocols for data acquisition and interpretation are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of Spectroscopic Characterization

In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent investigations are built. Spectroscopic techniques are the cornerstone of this process, providing a detailed "fingerprint" of a molecule's atomic and electronic framework. For a compound such as this compound, which possesses a unique combination of an aromatic ether, a nitrile, and a cycloalkane moiety, a multi-faceted spectroscopic approach is essential.

This guide is structured to provide not just the data, but the scientific reasoning behind the interpretation. By understanding why a proton resonates at a specific chemical shift or why a particular bond vibrates at a certain frequency, researchers can move beyond simple data matching to a deeper comprehension of molecular structure and reactivity.

Molecular Structure and Key Features

This compound is a tertiary nitrile with a molecular formula of C₁₃H₁₅NO and a molecular weight of approximately 201.26 g/mol .[1] Its structure is characterized by a central quaternary carbon atom bonded to a cyclopentyl ring, a nitrile group, and a 4-methoxyphenyl (anisyl) group.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental spectra for this specific compound are not widely published, a highly reliable predicted spectrum can be generated based on established principles and data from analogous structures.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The predicted spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, methoxy, and cyclopentyl protons.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 | Doublet | 2H | Ar-H (ortho to C-quat) | Deshielded by the electron-withdrawing nitrile group and the aromatic ring current. |

| ~ 6.90 | Doublet | 2H | Ar-H (ortho to -OCH₃) | Shielded by the electron-donating methoxy group. |

| ~ 3.80 | Singlet | 3H | -OCH₃ | Characteristic chemical shift for a methoxy group on an aromatic ring. |

| ~ 2.20 - 2.00 | Multiplet | 4H | Cyclopentyl-H (adjacent to C-quat) | Deshielded due to proximity to the quaternary carbon and the aromatic ring. |

| ~ 1.90 - 1.70 | Multiplet | 4H | Cyclopentyl-H (distant from C-quat) | More shielded, typical aliphatic proton region. |

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 159.0 | Ar-C (-OCH₃) | Quaternary aromatic carbon attached to the strongly electron-donating oxygen. |

| ~ 132.0 | Ar-C (ipso to C-quat) | Quaternary aromatic carbon, deshielded. |

| ~ 128.0 | Ar-CH (ortho to C-quat) | Aromatic CH carbons. |

| ~ 122.0 | Nitrile (C≡N) | Characteristic chemical shift for a nitrile carbon. |

| ~ 114.0 | Ar-CH (ortho to -OCH₃) | Shielded by the electron-donating methoxy group. |

| ~ 55.0 | Methoxy (-OCH₃) | Typical chemical shift for a methoxy carbon. |

| ~ 45.0 | Quaternary Cyclopentyl-C | The central sp³ quaternary carbon. |

| ~ 38.0 | Cyclopentyl-CH₂ (adjacent to C-quat) | Aliphatic carbons adjacent to the quaternary center. |

| ~ 24.0 | Cyclopentyl-CH₂ (distant from C-quat) | More shielded aliphatic carbons. |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The gas-phase IR spectrum for this compound is available from the NIST WebBook.[1]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 2960 | Strong | C-H stretch | Cyclopentyl |

| ~ 2240 | Medium, Sharp | C≡N stretch | Nitrile |

| ~ 1610, 1510 | Strong | C=C stretch | Aromatic Ring |

| ~ 1250 | Strong | Asymmetric C-O-C stretch | Aryl Ether |

| ~ 1030 | Strong | Symmetric C-O-C stretch | Aryl Ether |

| ~ 830 | Strong | C-H out-of-plane bend | 1,4-disubstituted aromatic |

Interpretation:

-

The sharp, medium-intensity peak around 2240 cm⁻¹ is a definitive indicator of the nitrile functional group.[2] Its position is slightly lower than a typical aliphatic nitrile due to conjugation with the adjacent quaternary carbon and aromatic system.[2][3]

-

The strong absorptions in the 1610-1510 cm⁻¹ region are characteristic of the aromatic ring's carbon-carbon stretching vibrations.

-

The prominent bands at approximately 1250 cm⁻¹ and 1030 cm⁻¹ are indicative of the asymmetric and symmetric C-O-C stretching of the aryl ether, respectively.

-

The strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 201 would be expected for the molecular ion [C₁₃H₁₅NO]⁺. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[4][5]

-

Key Fragmentation Pathways:

-

Loss of H• (m/z = 200): A common fragmentation for aromatic compounds.

-

Loss of C₂H₄ (ethene) from the cyclopentyl ring (m/z = 173): A characteristic fragmentation for cyclopentyl systems.

-

Benzylic Cleavage (m/z = 134): Cleavage of the bond between the quaternary carbon and the cyclopentyl ring, followed by rearrangement can lead to the stable [CH₃O-C₆H₄-C≡N]⁺ ion.

-

Tropylium Ion Formation (m/z = 107 or 91): Further fragmentation of the aromatic portion can lead to these common aromatic fragments.

-

References

1-(4-Methoxyphenyl)cyclopentanecarbonitrile safety and handling

An In-depth Technical Guide to the Safe Handling of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The focus is not merely on procedural steps but on the underlying scientific principles that dictate these precautions, fostering a culture of intrinsic safety.

Introduction to this compound

This compound is an aromatic nitrile compound that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a stable cyclopentane ring, a methoxy-substituted phenyl group, and a reactive nitrile moiety, makes it a versatile building block. However, the presence of the cyano (−C≡N) group necessitates a rigorous and informed approach to its handling, storage, and disposal due to its potential toxicological profile.

Section 1: Chemical & Physical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform decisions regarding storage, handling, and emergency response.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1206-15-1 | [1] |

| Molecular Formula | C₁₃H₁₅NO | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| Appearance | Solid (May appear as a dark yellow solid) | [2] |

| Boiling Point | 135-139 °C at 3 mmHg | [1] |

| Melting Point | 40 - 45 °C / 104 - 113 °F | [2] |

| Density | 1.0862 g/cm³ (predicted) | [1] |

| Solubility | Poorly soluble in water. | [3] |

| log Pow (Octanol/Water) | 1.56 (Predicted) | [3] |

| Storage Temperature | Room temperature, in a dry, well-ventilated area. | [4] |

Section 2: Hazard Identification & Toxicology

The primary toxicological concern associated with this compound, like other organic nitriles, is its potential to be metabolized in the body to release cyanide ions (CN⁻).[5][6] This dictates the compound's hazard profile and the stringent precautions required.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2]

Mechanism of Toxicity: The Role of Cyanide

The toxicity of aliphatic and aromatic nitriles is primarily due to the metabolic release of cyanide.[6] This process is catalyzed by cytochrome P450 enzymes in the liver. The cyanide ion then exerts its toxic effect by binding to the ferric iron (Fe³⁺) in cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. This binding action halts cellular respiration, preventing cells from using oxygen to produce ATP.[6] Tissues are unable to use the oxygen delivered by the blood, leading to histotoxic hypoxia and, in severe cases, rapid progression to coma and death.[7]

Early symptoms of exposure can be non-specific and may include headache, dizziness, nausea, and confusion.[3][8] It is critical to note that the characteristic "bitter almond" odor of cyanide is not a reliable warning sign, as a significant portion of the population has a genetic trait that prevents them from detecting it.[8]

Chemical Reactivity Hazards

Beyond its metabolic toxicity, the nitrile functional group presents specific chemical hazards.

-

Reaction with Acids: Contact with strong acids will cause rapid hydrolysis of the nitrile, leading to the evolution of highly toxic and flammable hydrogen cyanide (HCN) gas.[3][8] This is the most acute chemical hazard associated with this compound and is the primary reason for the strict requirement to segregate it from acids.

-

Thermal Decomposition: At elevated temperatures, such as those encountered in a fire, the compound will decompose. This thermal decomposition produces toxic and irritating fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide.[1]

Section 3: Risk Assessment & The Hierarchy of Controls

A systematic approach to risk management is crucial. The Hierarchy of Controls is a framework that prioritizes safety measures from most to least effective. This methodology should be applied before any work with this compound begins.

Caption: The Hierarchy of Controls framework, prioritizing safety measures.

-

Elimination/Substitution: The most effective control is to consider if the use of this specific nitrile can be eliminated or if a less hazardous chemical can be substituted.

-

Engineering Controls: If the compound must be used, physical controls are the next best measure. All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation exposure.[8][9]

-

Administrative Controls: These are workplace policies and procedures. Key controls include developing a detailed Standard Operating Procedure (SOP), ensuring all personnel are trained on the specific hazards, establishing a designated work area, and prohibiting working alone.[4][10]

-

Personal Protective Equipment (PPE): PPE is the last line of defense. It protects the user from contact but does not eliminate the hazard itself.

Section 4: Safe Handling & Storage Protocols

Adherence to meticulous handling and storage protocols is non-negotiable. The following procedures are designed to minimize exposure and prevent accidental releases.

Required Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.[1]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Given the risk of dermal absorption, consider double-gloving. Dispose of gloves immediately after handling the compound; do not reuse.[9]

-

Body Protection: A laboratory coat must be worn and kept fully fastened.

-

Respiratory Protection: Not typically required when work is conducted within a certified fume hood. If there is a potential for exposure outside of a hood, a risk assessment must be performed to determine the appropriate respirator.[11]

Protocol for Weighing and Dispensing

-

Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Place a sign on the fume hood indicating that a cyanide-containing compound is in use.[9]

-

Segregation: Before bringing the compound into the hood, confirm that no acids are present in the immediate work area.[10]

-

Weighing: If possible, place the analytical balance inside the fume hood. If not, tare a sealed container, add the approximate amount of the compound to the container inside the hood, seal it, and then weigh it outside the hood. Adjust the amount within the hood as necessary. This minimizes the potential for contaminating the balance.

-

Dispensing: Use a dedicated spatula for this compound. When transferring to a reaction vessel, do so slowly and carefully to avoid generating dust.

-

Cleanup: After dispensing, decontaminate the spatula and any surfaces within the hood (see Section 6.1). Seal the stock container tightly.

-

Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[2]

Storage Requirements

-

Container: Store in the original, tightly sealed container.[2]

-

Location: Keep in a cool, dry, and well-ventilated area designated for toxic compounds. This area must be physically separate from all acids and strong oxidizing agents.[4]

-

Security: If possible, store in a locked cabinet to restrict access to authorized personnel only.[4]

Section 5: Emergency Procedures

Rapid and correct response to an emergency is critical to mitigating harm. All personnel working with this compound must be familiar with these procedures.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Call for immediate medical assistance.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Spill Response Workflow

The appropriate response to a spill depends on its size and location.

Caption: Decision workflow for responding to a chemical spill.

-

Small Spill (Inside Fume Hood):

-

Alert others in the immediate area.

-

Ensure you are wearing appropriate PPE.

-

Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.[1]

-

Carefully scoop the material into a designated, labeled hazardous waste container.

-

Proceed with surface decontamination as described in Section 6.1.

-

-

Large Spill or Any Spill Outside a Fume Hood:

-

Evacuate the laboratory immediately.[4]

-

Alert personnel in adjacent areas and activate the local emergency alarm.

-

Call emergency services and inform them of the nature of the spill (a toxic cyanide-releasing compound).

-

Do not attempt to clean up the spill yourself. Await the arrival of trained emergency responders.

-

Section 6: Waste Disposal & Decontamination

Proper disposal and decontamination are final, critical steps in the safe handling workflow.

Decontamination Protocol

All non-disposable equipment (glassware, spatulas) and work surfaces must be decontaminated after use. This procedure must be performed inside a fume hood.[8][10]

-

Initial Rinse: Perform an initial rinse with a suitable organic solvent to remove the bulk of the compound, collecting the rinsate as hazardous waste.

-

Buffered Rinse: Thoroughly wipe or rinse all surfaces with a pH 10 buffer solution. This step is crucial to ensure the surface is alkaline.[8]

-

Oxidative Cleaning: Wipe or rinse the surfaces with a freshly prepared 10% bleach solution (sodium hypochlorite). The alkaline conditions from the previous step prevent the formation of toxic cyanogen chloride gas. This step oxidizes residual cyanide to the much less toxic cyanate ion.[9]

-

Final Rinse: Rinse thoroughly with deionized water.

-

Waste Collection: All wipes, rinsates, and solutions from this process must be collected as cyanide-containing hazardous waste.[8]

Waste Disposal

-

Segregation: All waste containing this compound, including contaminated PPE, absorbent materials, and rinsates, must be collected in a dedicated, clearly labeled hazardous waste container.[10]

-

Labeling: The container must be labeled "Hazardous Waste - Cyanide Containing" and must explicitly state "No Acids."[9][10]

-

Storage: Store the waste container in a designated satellite accumulation area, away from acids.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Do not pour any amount down the drain.[8]

Conclusion

This compound is a compound with significant utility in scientific research and development. Its safe use is entirely achievable through a combination of knowledge, preparation, and disciplined adherence to established safety protocols. By understanding the fundamental toxicology and chemical reactivity of the nitrile group, researchers can implement the engineering, administrative, and personal protective controls necessary to mitigate risks effectively. This guide serves as a foundational resource to support that goal, empowering scientists to conduct their work with the highest standards of safety and scientific integrity.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. researchgate.net [researchgate.net]

- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Potassium cyanide - Wikipedia [en.wikipedia.org]

- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. lsuhsc.edu [lsuhsc.edu]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Physical Characteristics of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

This guide provides a comprehensive overview of the physical and chemical characteristics of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile, a key intermediate in organic synthesis. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Introduction

This compound, with the CAS Registry Number 1206-15-1, is a nitrile compound featuring a cyclopentane ring and a 4-methoxyphenyl group attached to the same carbon atom.[1][2] Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Understanding its physical and chemical properties is paramount for its effective handling, characterization, and application in synthetic workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in various chemical and physical processes.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO | [1][2] |

| Molecular Weight | 201.27 g/mol | [2] |

| CAS Number | 1206-15-1 | [1][2] |

| Boiling Point | 135-139 °C (at 3 mmHg) | |

| Density | 1.0862 g/cm³ | |

| Refractive Index | 1.536-1.538 | |

| Melting Point | Not available | |

| Solubility | Soluble in methanol, ethanol, chloroform, dichloromethane, acetone, ethyl acetate, benzene, and toluene. | [3] |